

validating Fobrepodacin disodium antibacterial activity against clinical isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

Fobrepodacin Disodium: A Comparative Analysis of Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of **Fobrepodacin disodium** (the prodrug of SPR719) with other established antibacterial agents against a range of clinical isolates. The data presented is compiled from publicly available research to offer an objective overview of its potential in the antibacterial landscape.

Executive Summary

Fobrepodacin disodium's active moiety, SPR719, demonstrates potent in vitro activity, particularly against nontuberculous mycobacteria (NTM). Data also indicates activity against select Gram-positive and Gram-negative bacteria. This guide will delve into the available quantitative data, detail the experimental methodologies used for these assessments, and visualize the compound's mechanism of action and the experimental workflow.

Comparative Antibacterial Activity

The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for SPR719 and comparator antibiotics against various clinical isolates.

Note: The data presented is a compilation from multiple studies and may not represent direct head-to-head comparisons in all cases.

Table 1: In Vitro Activity of SPR719 against Nontuberculous Mycobacteria (NTM)

Organism	No. of Isolates	SPR719 MIC Range (µg/mL)	SPR719 MIC ₅₀ (µg/mL)	SPR719 MIC ₉₀ (µg/mL)	Comparator MIC ₉₀ (µg/mL)
Mycobacterium avium complex	325	0.125 - 16	2	4	Clarithromycin: n: >64, Amikacin: 64[1]
Mycobacterium kansasii	325	0.031 - 16	0.125	0.25	Clarithromycin: n: 16, Amikacin: 4[1]
Mycobacterium abscessus	325	0.125 - 8	2	4	Clarithromycin: n: >64, Amikacin: >64[1]
Mycobacterium ulcerans	10	0.125 - 0.25	-	-	Rifampicin: 0.06-0.125, Clarithromycin: n: 0.125-0.25[2][3]
Mycobacterium marinum	-	0.5 - 1	-	-	Rifampicin: 0.125-0.5, Clarithromycin: n: 0.5-2[2][3]
Mycobacterium chimaera	-	<0.03 - 2	-	-	-

Table 2: In Vitro Activity of SPR719 against Gram-Positive and Gram-Negative Bacteria (ATCC Strains)

Organism	Strain	SPR719 MIC Range (µg/mL)
Staphylococcus aureus	ATCC 29213	≤0.015 - 0.12[1]
Enterococcus faecalis	ATCC 29212	0.015[1]
Escherichia coli	ATCC 25922	0.5 - 1[1]

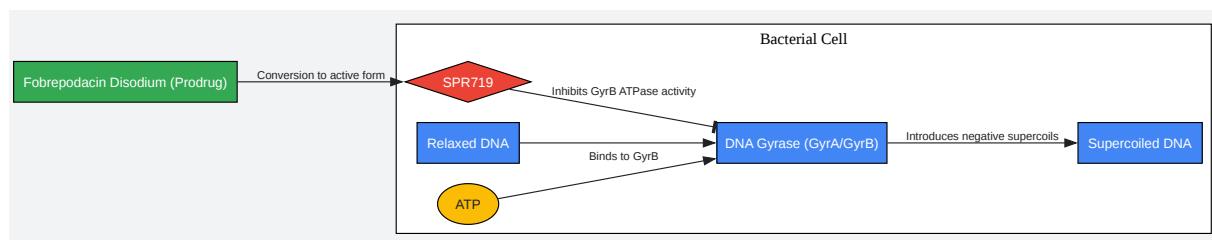
Table 3: Comparative In Vitro Activity of Cefpodoxime and Ceftriaxone against Common Clinical Isolates

Organism	Antibiotic	MIC ₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)	Cefpodoxime	4[4]
Streptococcus pneumoniae	Cefpodoxime	≤0.5[4]
Escherichia coli	Cefpodoxime	≤1[4]
Klebsiella pneumoniae	Cefpodoxime	≤1[4]
Pseudomonas aeruginosa	Ceftriaxone	>64[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of a new antibacterial agent. The data presented in this guide was primarily generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

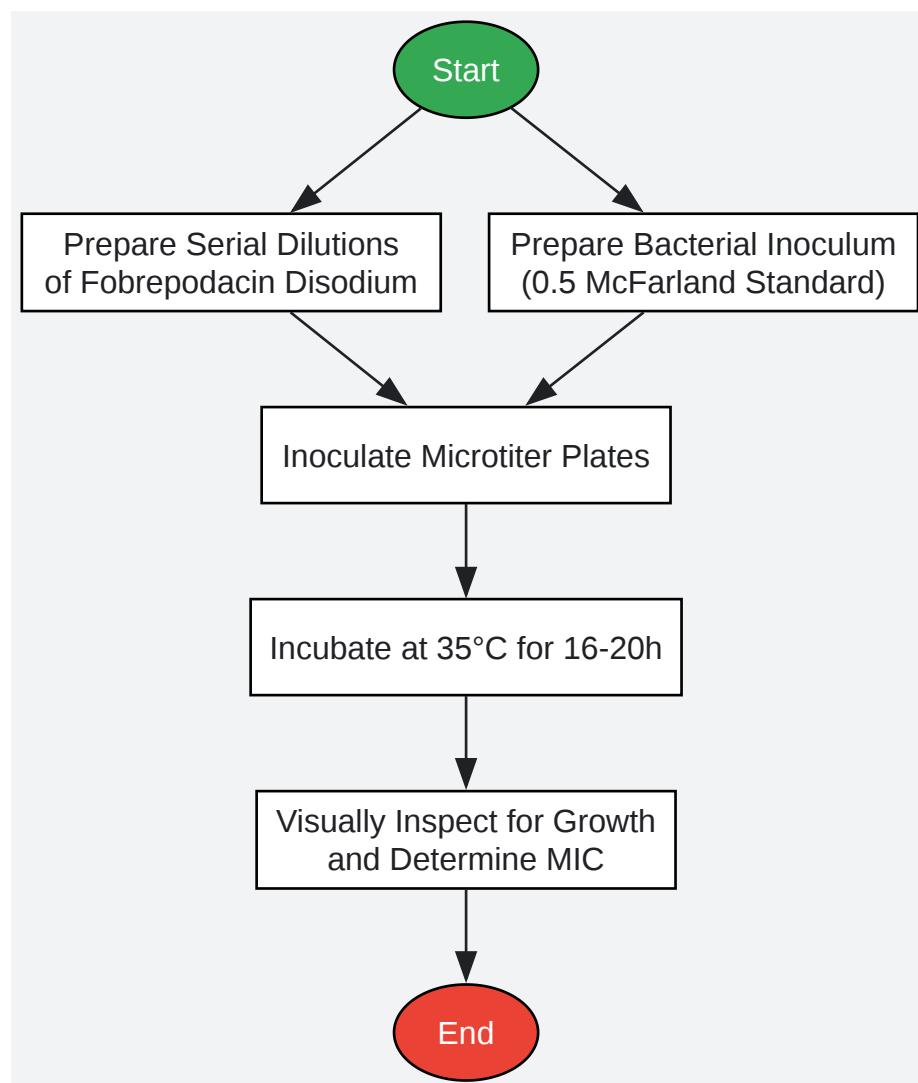

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.

- Preparation of Antimicrobial Agent Stock Solution:
 - The antimicrobial agent (e.g., SPR719) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.
- Preparation of Microdilution Plates:
 - A series of two-fold serial dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
 - Each well will contain a specific concentration of the drug, with a growth control well (no drug) and a sterility control well (no bacteria) included on each plate.
- Inoculum Preparation:
 - Well-isolated colonies of the test bacterium are selected from an 18-24 hour agar plate.
 - The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ colony-forming units (CFU)/mL.
 - This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted antimicrobial agent.
 - The plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- MIC Determination:
 - Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
 - The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action of SPR719

Fobrepodacin disodium is a prodrug that is rapidly converted in vivo to its active form, SPR719. SPR719 exerts its antibacterial effect by inhibiting the ATPase activity of DNA gyrase subunit B (GyrB), a crucial enzyme for bacterial DNA replication.[1][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of SPR719.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

[Click to download full resolution via product page](#)

Caption: Broth microdilution workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of in vitro antibacterial activity of 19 antimicrobial agents against *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in *Mycobacterium avium* and *Mycobacterium abscessus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validating Fobrepodacin disodium antibacterial activity against clinical isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12297940#validating-fobrepodacin-disodium-antibacterial-activity-against-clinical-isolates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com